6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride
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Overview
Description
6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H7Cl2F3N2O and a molecular weight of 251.03 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further substituted with an amine group at the 2-position and exists as a dihydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride typically involves the introduction of the trifluoromethoxy group onto a pyridine ring followed by amination at the 2-position. One common method involves the reaction of 6-chloro-2-nitropyridine with trifluoromethanol in the presence of a base to form 6-(trifluoromethoxy)-2-nitropyridine. This intermediate is then reduced to 6-(trifluoromethoxy)pyridin-2-amine, which is subsequently converted to its dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-(Trifluoromethoxy)pyridin-2-amine: The base form without the dihydrochloride salt.
Uniqueness
6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is unique due to the presence of both the trifluoromethoxy group and the dihydrochloride salt form. This combination can enhance its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
6-(trifluoromethoxy)pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-1-2-4(10)11-5;;/h1-3H,(H2,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGNCSQAMNLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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